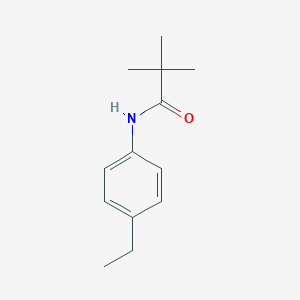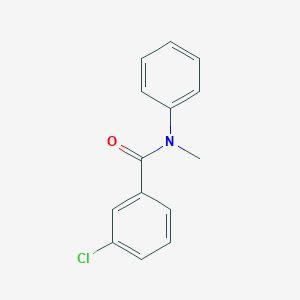![molecular formula C19H22N4O6 B250649 Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate, also known as EPN, is a chemical compound that is widely used in scientific research. EPN is a member of the piperazine family and is a potent inhibitor of acetylcholinesterase (AChE).
Mechanism of Action
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate inhibits AChE by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in overstimulation of the nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are due to its inhibition of AChE. These effects can include increased heart rate, respiratory distress, muscle weakness, and convulsions. This compound has also been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate in lab experiments is its potency as an AChE inhibitor. This allows for a lower concentration of this compound to be used, reducing the risk of non-specific effects. However, this compound is also highly toxic and must be handled with care. Additionally, this compound has a short half-life, which can make it difficult to study its effects over a prolonged period.
Future Directions
There are several future directions for research on Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate. One area of interest is the development of more potent and selective AChE inhibitors. Additionally, this compound has shown promise as a potential cancer therapy, and further studies are needed to explore this potential. Finally, the use of this compound in studies of insecticide resistance could lead to the development of new insecticides with improved efficacy and safety.
Synthesis Methods
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate can be synthesized by reacting 4-(4-ethyl-1-piperazinyl)benzoic acid with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide to yield this compound. The purity of this compound can be increased by recrystallization from an appropriate solvent.
Scientific Research Applications
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate is widely used in scientific research as a potent inhibitor of AChE. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for proper nerve function. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in a variety of physiological and biochemical effects. This compound is commonly used in studies of the nervous system, as well as in studies of insecticide resistance.
Properties
Molecular Formula |
C19H22N4O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N4O6/c1-3-21-8-10-22(11-9-21)15-5-4-13(19(25)28-2)12-14(15)20-18(24)16-6-7-17(29-16)23(26)27/h4-7,12H,3,8-11H2,1-2H3,(H,20,24) |
InChI Key |
HYGCQMMLFZMVQJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)



![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)


